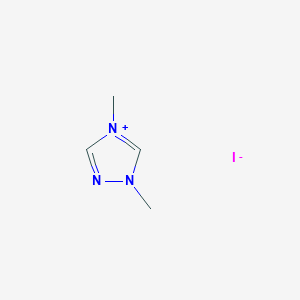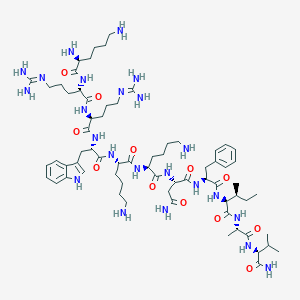
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAP, and it is a pyridazinone derivative. DAP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of DAP is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DAP has a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using DAP in lab experiments is its ability to inhibit the growth of cancer cells, making it a promising compound for further research into potential anticancer agents. However, one limitation of using DAP in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for research on DAP, including further studies on its potential as an anticancer agent, as well as its potential as an antifungal and antibacterial agent. Other potential future directions include studies on the mechanism of action of DAP and the development of new synthesis methods for this compound.
In conclusion, 4,5-Dichloro-2-acetyl-3(2H)-pyridazinone, or DAP, is a promising compound for scientific research due to its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand its mechanism of action and to develop new synthesis methods for this compound.
Synthesis Methods
The synthesis of DAP can be achieved through a variety of methods, including the reaction of 2-acetylpyridine with chloroacetyl chloride in the presence of a base. Other methods involve the reaction of 2-acetylpyridine with chloroacetic acid or the reaction of 2-acetylpyridine with phosgene and ammonium chloride.
Scientific Research Applications
DAP has been used in a variety of scientific research applications, including the study of its potential as an anticancer agent. Studies have shown that DAP can inhibit the growth of cancer cells in vitro and in vivo. DAP has also been studied for its potential as an antifungal and antibacterial agent.
properties
IUPAC Name |
2-acetyl-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVTVWCEUKOOFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165835 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone | |
CAS RN |
155164-63-9 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














